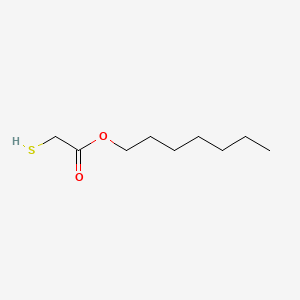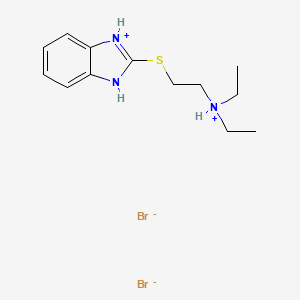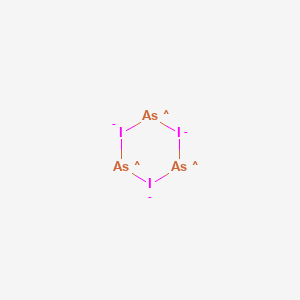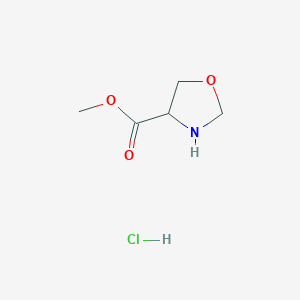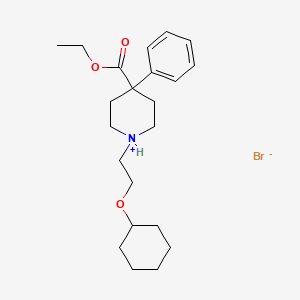
1-(2-(Cyclohexyloxy)ethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-cyclohexyloxyethyl)-4-phenylpiperidin-1-ium-4-carboxylatebromide is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-cyclohexyloxyethyl)-4-phenylpiperidin-1-ium-4-carboxylatebromide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the ethyl group: This can be done through an alkylation reaction using ethyl halides.
Formation of the cyclohexyloxyethyl group: This step involves the reaction of cyclohexanol with ethylene oxide, followed by attachment to the piperidine ring.
Final assembly: The final step involves the esterification of the carboxylate group with ethyl alcohol and the formation of the bromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
化学反応の分析
Types of Reactions
Ethyl 1-(2-cyclohexyloxyethyl)-4-phenylpiperidin-1-ium-4-carboxylatebromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
科学的研究の応用
Ethyl 1-(2-cyclohexyloxyethyl)-4-phenylpiperidin-1-ium-4-carboxylatebromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of Ethyl 1-(2-cyclohexyloxyethyl)-4-phenylpiperidin-1-ium-4-carboxylatebromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition or activation of enzymatic activity.
類似化合物との比較
Similar Compounds
Cyclohexanol derivatives: Compounds with similar cyclohexyloxyethyl groups.
Piperidine derivatives: Compounds with similar piperidine rings and phenyl groups.
Ethyl esters: Compounds with similar ethyl ester functional groups.
Uniqueness
Ethyl 1-(2-cyclohexyloxyethyl)-4-phenylpiperidin-1-ium-4-carboxylatebromide is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
102945-47-1 |
|---|---|
分子式 |
C22H34BrNO3 |
分子量 |
440.4 g/mol |
IUPAC名 |
ethyl 1-(2-cyclohexyloxyethyl)-4-phenylpiperidin-1-ium-4-carboxylate;bromide |
InChI |
InChI=1S/C22H33NO3.BrH/c1-2-25-21(24)22(19-9-5-3-6-10-19)13-15-23(16-14-22)17-18-26-20-11-7-4-8-12-20;/h3,5-6,9-10,20H,2,4,7-8,11-18H2,1H3;1H |
InChIキー |
LNVBJSRWKZIZAE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC[NH+](CC1)CCOC2CCCCC2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


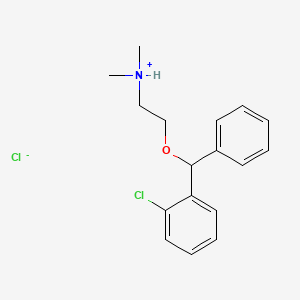
![5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B13735046.png)
![[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate](/img/structure/B13735049.png)
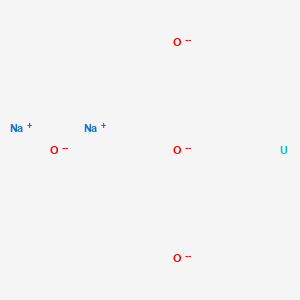
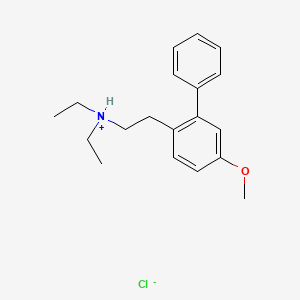

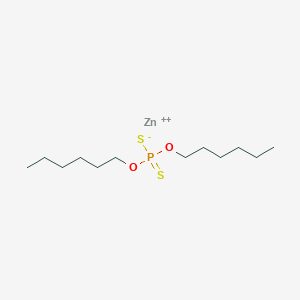
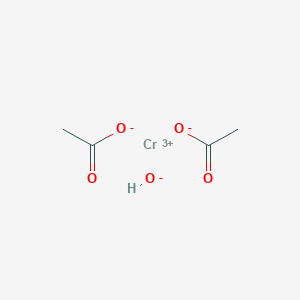
![2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13735092.png)
